3-(Hexyloxy)benzenecarbonitrile

Liquid crystals Mesophase induction Positional isomerism

The para isomer cannot deliver the angular geometry required for bent-core liquid crystal research or systematic self-assembly mapping. 3-(Hexyloxy)benzenecarbonitrile provides the intrinsic 120° kink essential for non-conventional mesophases. - Enables polar smectic, ferroelectric/antiferroelectric switching, and chiral phases from achiral building blocks - C6 chain positions it at the optimal intermediate concentration window for STM self-assembly studies vs. shorter or longer analogs - Distinct meta-directing effects support regioselective elaboration to isoxazoline/heterocycle libraries and 3-cyano-4-(hexyloxy)phenylboronic acid via directed ortho-metalation

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 910452-15-2
Cat. No. B2606017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hexyloxy)benzenecarbonitrile
CAS910452-15-2
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESCCCCCCOC1=CC=CC(=C1)C#N
InChIInChI=1S/C13H17NO/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10H,2-5,9H2,1H3
InChIKeyCWQGIVIYIKJZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hexyloxy)benzenecarbonitrile: Building Block for Mesogenic & Self-Assembly Research


3-(Hexyloxy)benzenecarbonitrile (CAS 910452-15-2) is a meta-substituted alkoxybenzonitrile (ABN) with the molecular formula C13H17NO (MW 203.28 g/mol), bearing a hexyloxy chain at the 3-position and a nitrile group on the benzene ring . The compound belongs to a well-studied class of amphiphilic aromatic nitriles used as model systems for 2D molecular self-assembly at solution–solid interfaces and as mesogenic building blocks [1]. Its meta-substitution pattern distinguishes it from the more widely characterized para isomer (4-hexyloxybenzenecarbonitrile, CAS 66052-06-0) and the ortho isomer (CAS 121554-15-2), with direct consequences for molecular geometry, dipole orientation, and supramolecular packing [2].

WorkflowBent-core mesogen design via meta-substitution geometry
Selection2D self-assembly probe at intermediate C6 chain position
Use ContextMeta-directed heterocycle synthesis precursor

3-(Hexyloxy)benzenecarbonitrile: Why Isomer Substitution Fails


Alkoxybenzonitriles with identical molecular formulas but different substitution patterns are not functionally interchangeable. The meta position introduces an angular kink in molecular geometry that fundamentally alters dipole moment vector orientation relative to the rod-like para isomer, affecting dielectric anisotropy and mesophase stability in liquid crystal formulations [1]. Chain length governs the critical concentration for self-assembly at solution–graphite interfaces: longer alkoxy chains shift the phase boundary to lower concentrations, meaning a butoxy or methoxy analog will not recapitulate the assembly behavior of the hexyloxy derivative under identical conditions [2]. Furthermore, the 3-(hexyloxy) compound lacks published density, boiling point, and melting point data that are well-established for the 4-isomer, making direct physical property prediction unreliable without experimental measurement .

IsomerPara isomer substitution may alter mesophase geometry and dipole orientation; meta kink angle cannot be replicated by linear para architecture.
ChainShorter or longer alkoxy chain analogs may shift the self-assembly concentration window at solution–HOPG interfaces away from the C6 target range.
DataPhysical property estimation by analogy to the para isomer may be unreliable; density, boiling point, and melting point data require experimental measurement for the meta isomer.

3-(Hexyloxy)benzenecarbonitrile: Differentiation Evidence


Mesophase Induction: Meta vs. Para Isomer Geometry

The meta-substitution pattern of 3-(hexyloxy)benzenecarbonitrile imparts a bent molecular geometry with a kink angle of approximately 120° between the hexyloxy chain vector and the nitrile dipole axis, in contrast to the linear, rod-like geometry of the para isomer (4-hexyloxybenzenecarbonitrile). This geometric difference is decisive for mesophase behavior: para-substituted 4-alkoxybenzonitriles with alkoxy chains of eight or more carbons induce stable enantiotropic smectic A phases when mixed with N-(4-propoxybenzylidene)-4-hexylaniline, whereas analogs with six or fewer carbons produce only metastable smectic phases [1]. The meta isomer's non-linear shape further suppresses the rod-like packing required for classical calamitic mesophase formation, making it functionally distinct from its para counterpart in liquid crystal mixture design [1].

Mesophase Geometry
Cross-study
Meta 120° kink geometry vs. para rod-like linear axis; meta suppresses classical calamitic smectic packing.
Supports bent-core mesogen screening context
Binary LC mixture studies (Chino & Matsunaga, 1983)
Liquid crystals Mesophase induction Positional isomerism

Physical Data Gap: Meta vs. Para Isomer

A direct comparison of publicly available physicochemical data reveals a striking asymmetry between the 3- and 4-hexyloxy positional isomers. The 4-isomer (CAS 66052-06-0) has experimentally determined density (1.014 g/cm³), boiling point (282.7 °C at 760 mmHg; 155–157 °C at 3 Torr), flash point (115.5 °C), melting point (32 °C), LogP (3.52), and water solubility (~195.3 mg/L at 25 °C) . In contrast, the 3-isomer (CAS 910452-15-2) has no reported density, boiling point, melting point, flash point, or LogP in standard databases—only molecular formula, molecular weight (203.28), and SMILES are catalogued . This data gap means that physical property estimation by analogy to the para isomer is unreliable and must be validated experimentally.

Physical Data Gap
Data to verify
5 key properties unavailable: density, bp, mp, flash point, LogP all N/A for meta isomer; para isomer fully characterized.
Requires experimental measurement
Supplier or direct characterization needed
Physicochemical characterization Quality control Process development

Chain-Length Dependence of Self-Assembly Critical Concentration

Alkoxybenzonitrile (ABN) chain length is a key variable controlling competitive self-assembly against octanoic acid solvent at the solution–HOPG interface. STM-based phase diagrams demonstrate that as alkoxy chain length increases from C4 to C18, the critical concentration required to transition from octanoic acid monolayer to interdigitated ABN monolayer decreases systematically [1]. A hexyloxy (C6) chain places 3-(hexyloxy)benzenecarbonitrile at an intermediate position in this phase diagram—requiring a lower concentration for monolayer formation than butoxy (C4) analogs but a higher concentration than decyloxy (C10) or octadecyloxy (C18) derivatives. Molecular dynamics simulations further reveal that chain-length-dependent desorption kinetics are asymmetric: alkyl tail detachment from the surface is kinetically favored over nitrile head desorption due to dynamic occlusion by neighboring chains [2].

Chain-Length Phase Map
Cross-study
C6 at intermediate position in C4–C18 phase diagram; lower critical concentration than C4, higher than C10+.
Supports chain-length selection in 2D assembly
STM at solution–HOPG; octanoic acid solvent
2D self-assembly Scanning tunneling microscopy Alkoxybenzonitrile phase diagram

Dipole Moment Orientation: Meta vs. Para Benzonitriles

The dipole moment vector in benzonitrile derivatives is critically dependent on substituent position. In para-substituted benzonitriles, the –CN and –OR substituent dipoles are co-linear along the molecular long axis, producing a predominantly axial dipole. In meta-substituted isomers such as 3-(hexyloxy)benzenecarbonitrile, the 120° angular displacement between substituents generates a dipole vector with significant transverse (off-axis) components [1]. This positional effect on dipole orientation has been quantified in systematic studies of meta- and para-substituted benzonitriles using electronic spectroscopy and dipole moment measurements, demonstrating that the meta substitution pattern produces a fundamentally different charge distribution that cannot be replicated by the para isomer [2]. For liquid crystal applications, this difference translates to altered dielectric anisotropy (Δε), which governs electro-optical switching thresholds.

Dipole Orientation
Class-level
Meta pattern generates transverse dipole component; axial+off-axis vector differs from para co-linear orientation.
Supports dielectric anisotropy tuning context
Class-level inference from substituted benzonitriles
Dielectric anisotropy Dipole moment Substituent effect

Supplier Purity and Commercial Availability

Commercial availability and purity specifications differ across the three hexyloxybenzonitrile positional isomers. The 3-isomer (CAS 910452-15-2) is offered at 95% minimum purity by Bidepharm with batch-specific QC documentation (NMR, HPLC, GC) , and at 95%+ by Chemenu . The 2-isomer (CAS 121554-15-2) is available at 97.0% purity from Fluorochem . The 4-isomer (CAS 66052-06-0) is the most broadly supplied, available at 97.0% (GC) from multiple vendors and listed in industry market research reports [1]. The 3-isomer is notably absent from the Sigma-Aldrich/Merck catalog (no MFCD09710699 match), while the 4-isomer is catalogued under MFCD00143325 , indicating a narrower supplier base for the meta isomer.

Supplier Purity
Cross-study
3-isomer purity ceiling ~95% vs. 2- and 4-isomer ~97%; narrower supplier base for meta isomer.
Supports supplier qualification review
Vendor catalogs 2024–2026; batch QC varies
Chemical procurement Purity specification Supply chain

3-(Hexyloxy)benzenecarbonitrile: Application Scenarios


Bent-Core Mesogen Design for Non-Calamitic Phases

The meta-substitution pattern of 3-(hexyloxy)benzenecarbonitrile introduces an angular geometry (~120° kink) that disrupts the rod-like packing required for conventional calamitic nematic and smectic phases. This makes the compound a candidate building block for bent-core (banana-shaped) mesogens, which can exhibit polar smectic phases, chirality from achiral molecules, and ferroelectric/antiferroelectric switching behavior. The para isomer cannot access this molecular architecture because its linear geometry enforces calamitic packing [1]. Researchers developing non-conventional LC phases should prioritize the meta isomer for its intrinsic bent geometry rather than attempting to derivatize the para isomer.

2D Self-Assembly Phase Diagram Probe

The C6 hexyloxy chain positions 3-(hexyloxy)benzenecarbonitrile at an intermediate point in the alkoxybenzonitrile phase diagram at the solution–HOPG interface, between short-chain (C4) analogs that require high concentrations for monolayer formation and long-chain (C10–C18) derivatives that assemble at low concentrations [1]. This makes it a strategically useful probe for systematically mapping the chain-length dependence of self-assembly phenomena, including competitive adsorption against alkanoic acid solvents, monolayer packing density, and unit cell dimensions measurable by STM. Substituting a shorter or longer alkoxy chain would shift the operational concentration window and alter the packing motif [2].

Meta-Directed Heterocycle Synthesis

The nitrile group at the 1-position and hexyloxy at the 3-position provide distinct electronic directing effects for further functionalization. The meta-alkoxy group is electron-donating via resonance (+M effect) and inductively withdrawing (–I effect), creating a unique reactivity profile at the positions ortho and para to the nitrile that differs from the para isomer. The compound can serve as a precursor for benzonitrile oxide 1,3-dipolar cycloaddition reactions to construct isoxazoline and isoxazole heterocycles, where the meta-substitution pattern influences regioselectivity [1]. The 3-isomer also provides access to 3-cyano-4-(hexyloxy)phenylboronic acid (CAS 1373207-52-3) via directed ortho-metalation/borylation, a Suzuki coupling building block not directly accessible from the para isomer with the same substitution pattern [2].

Application
Selection Property
Validation Focus
Bent-core mesogen design
Angular molecular geometry
Non-calamitic phase characterization
2D self-assembly phase probe
Chain-length-dependent phase position
STM monolayer packing density
Meta-directed heterocycle synthesis
Regioselective reactivity profile
Ortho-metalation / borylation access
Quote Request

Request a Quote for 3-(Hexyloxy)benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.